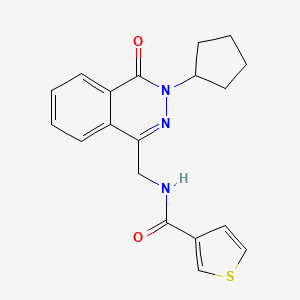
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of this compound is C20H22N4O2 with a molecular weight of approximately 366.42 g/mol. The structure includes a phthalazine derivative, a thiophene moiety, and a carboxamide functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 1421491-07-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures often act by inhibiting key enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival, particularly in cancer cells.
- Receptor Interaction : Its structural features suggest potential interactions with receptors involved in inflammatory processes and tumor growth.
Biological Activity Overview
Research has shown that derivatives of phthalazine and thiophene have notable biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene have demonstrated antimicrobial properties. For instance:
| Compound Name | Biological Activity |
|---|---|
| 6-Fluoro-phthalazine | Antimicrobial |
| 5-(4-Chlorophenyl)-triazolidine | Anticancer |
| 4-Oxo-phthalazine derivatives | Antiviral |
These findings suggest that N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl )thiophene may exhibit similar antimicrobial properties due to its structural similarities.
Anticancer Activity
The anticancer potential of this compound is supported by studies on related phthalazine derivatives, which have shown efficacy against various cancer cell lines:
- In vitro Studies : Preliminary studies indicate that the compound can inhibit the proliferation of cancer cells in vitro.
- Mechanistic Insights : The mechanism may involve apoptosis induction through the activation of caspases or inhibition of cell cycle progression.
Case Studies
Recent research highlights the promising biological activities of N-( (3-cyclopentyl -4 -oxo -3 , 4 -dihydrophthalazin -1 -yl )methyl )thiophene in various assays:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Anticancer Efficacy : Another study showed that it reduced tumor growth in xenograft models, indicating its potential as a therapeutic agent.
特性
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(13-9-10-25-12-13)20-11-17-15-7-3-4-8-16(15)19(24)22(21-17)14-5-1-2-6-14/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWRJPBTGLSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













